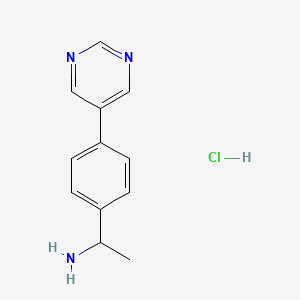

1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride

Description

1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride is a substituted ethylamine derivative featuring a pyrimidin-5-yl group attached to the para position of a phenyl ring, with the amine group protonated as a hydrochloride salt. Its molecular formula is C₁₂H₁₄ClN₃, and it is typically supplied at 95% purity in quantities ranging from 50 mg to 1 g .

Properties

Molecular Formula |

C12H14ClN3 |

|---|---|

Molecular Weight |

235.71 g/mol |

IUPAC Name |

1-(4-pyrimidin-5-ylphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C12H13N3.ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;/h2-9H,13H2,1H3;1H |

InChI Key |

IDESHALRFFVEDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the condensation of pyrimidine derivatives with phenyl ethanamine under specific reaction conditions. The process typically involves:

Reagents: Pyrimidine derivatives, phenyl ethanamine, hydrochloric acid.

Conditions: The reaction is carried out in an inert atmosphere at room temperature.

Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.

Chemical Reactions Analysis

1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed depend on the type of reaction.

Scientific Research Applications

1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride with six analogs, highlighting structural variations, physicochemical properties, and applications:

Structural and Functional Insights

Heterocycle Substitution :

- The pyrimidin-5-yl group in the target compound (vs. pyridin-4-yl in or thiazol-5-yl in ) alters electronic properties and hydrogen-bonding capacity, critical for interactions with biological targets like kinases or G-protein-coupled receptors .

- Dihydrochloride salts (e.g., ) improve aqueous solubility compared to free bases, but may reduce cell permeability due to increased polarity .

Substituent Effects :

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., target compound) generally exhibit higher solubility in polar solvents than free bases or dihydrochlorides, which may precipitate under physiological conditions .

- Chirality : Enantiomers like the (R) - and (S)-forms () show divergent biological activities. For example, the (S)-thiazole analog () demonstrated 10-fold higher antibacterial potency than its (R) -counterpart in preliminary assays .

Research and Development Trends

- Kinase Inhibitors : Pyrimidine-based compounds are prioritized in kinase inhibitor development due to their ability to mimic ATP’s purine moiety. The target compound’s phenyl-pyrimidine scaffold is structurally analogous to FDA-approved kinase inhibitors like imatinib .

- Antimicrobial Agents : Thiazole-containing analogs () are gaining traction for overcoming antibiotic resistance, leveraging sulfur’s role in disrupting bacterial membranes .

Biological Activity

1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride, also referred to by its CAS number 2866323-41-1, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, therapeutic applications, and research findings.

Synthesis of the Compound

The synthesis of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride typically involves several steps:

- Formation of Pyrimidine Ring : The pyrimidine component is synthesized via methods such as the Bohlmann-Rahtz synthesis.

- Phenylation : The pyrimidine is phenylated using cross-coupling reactions, such as Suzuki-Miyaura coupling.

- Amination : The resulting intermediate undergoes amination to yield the final compound, which is treated with hydrochloric acid to form the dihydrochloride salt.

The molecular formula for this compound is , with a molecular weight of 272.17 g/mol .

The biological activity of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- P-glycoprotein Modulation : The compound demonstrates potential as a P-glycoprotein (P-gp) inhibitor, enhancing the intracellular accumulation of chemotherapeutic agents like doxorubicin, thereby overcoming multidrug resistance in cancer therapy.

Anticancer Properties

Research indicates that 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example, it has been tested against breast cancer cells, showing promising IC50 values that suggest effective cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer Cells | 18 |

| HeLa Cells | Not specified |

Antimicrobial Activity

Additionally, studies have explored its antimicrobial properties, indicating effectiveness against certain bacterial strains. The underlying mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have further elucidated the biological activity of this compound:

- Inhibition of CDKs : A study demonstrated that 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride effectively inhibits CDK activity in cancer cells, leading to reduced proliferation rates and increased apoptosis markers such as caspase activation .

- Combination Therapy Potential : The compound has been investigated in combination with other chemotherapeutics, showing enhanced efficacy in overcoming drug resistance mechanisms in cancer treatment .

- In Silico Studies : Computational modeling has suggested favorable binding interactions between the compound and target proteins involved in cancer progression, supporting its potential as a lead compound for drug development .

Q & A

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.